

Application Note: Preparation and Handling of Ru-(S)-BINAP Catalyst Complexes

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Compound of Interest

Compound Name:	((S)-(-)-2,2'- BIS(DIPHENYLPHOSPHIN)-1,1'
CAS No.:	149022-25-3
Cat. No.:	B1146625

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Abstract & Scope

This application note details the protocol for synthesizing Ru-(S)-BINAP complexes, specifically the versatile Ru(OAc)₂((S)-BINAP) and the cationic [RuCl(benzene)((S)-BINAP)]Cl. These catalysts are the cornerstone of Noyori asymmetric hydrogenation, enabling the enantioselective reduction of

-keto esters and allylic alcohols—critical steps in the synthesis of pharmaceutical intermediates like naproxen and statins.

This guide moves beyond basic recipes, focusing on the causality of experimental steps, handling of air-sensitive organometallics, and self-validating quality control (QC) utilizing

³¹P NMR.

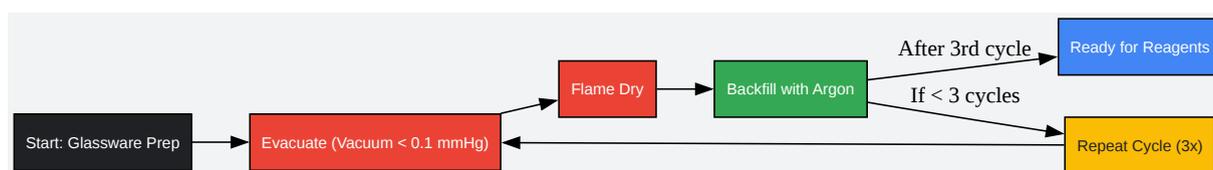
Safety & Handling (The "Trustworthiness" Pillar)

CRITICAL: Ruthenium-phosphine complexes are sensitive to oxidation. Oxygen exposure leads to the formation of catalytically inactive phosphine oxides (BINAP-oxide).

- Atmosphere: All manipulations must occur under a rigorous inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.

- Solvents: Solvents (DMF, Methanol, Toluene, Benzene) must be degassed. The preferred method is Freeze-Pump-Thaw (3 cycles). Sparging with argon for 30 minutes is a minimum alternative but less effective for strict air-sensitive work.
- Glassware: Flame-dried under vacuum to remove adsorbed moisture.

Diagram 1: Inert Atmosphere Workflow



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Caption: Standard Schlenk line preparation cycle to ensure an anaerobic environment before catalyst synthesis.

Method A: Synthesis of $\text{Ru}(\text{OAc})_2((S)\text{-BINAP})$

Target Species: Diacetato[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) Primary

Application: Hydrogenation of allylic alcohols and unsaturated carboxylic acids.

Reaction Logic

This synthesis uses a ligand substitution followed by an anion exchange.

- Ligand Exchange:

releases the benzene ligand in hot DMF, allowing the bidentate (S)-BINAP to coordinate.

- Anion Exchange: The chloride ligands are displaced by acetate using excess Sodium Acetate (NaOAc). Acetate ligands are crucial because they act as internal bases during the hydrogenation mechanism, facilitating heterolytic H_2 cleavage.

Reagents & Stoichiometry

Reagent	MW (g/mol)	Equiv.	Role
	500.15	1.0	Ru Source
(S)-BINAP	622.67	2.05	Chiral Ligand
DMF (Degassed)	-	Solvent	High BP solvent for exchange
Sodium Acetate (NaOAc)	82.03	20.0	Acetate Source

Step-by-Step Protocol

- Complexation: In a 100 mL Schlenk flask, charge (0.5 mmol) and (S)-BINAP (1.05 mmol). Evacuate and backfill with Argon (3x).
- Solvation: Add degassed DMF (10 mL) via syringe. The mixture will be a suspension.
- Heating (Critical): Heat to 100°C for 10 minutes.
 - Observation: The solution turns clear reddish-brown.
 - Why 100°C? Sufficient energy is needed to dissociate the -benzene ring.
- Anion Exchange: Cool the solution to ambient temperature. Cannulate a degassed solution of NaOAc (10 mmol) in Methanol (10 mL) into the reaction flask.
- Stirring: Stir at room temperature for 5-10 minutes.
- Workup:
 - Add degassed water (20 mL) and Toluene (10 mL).
 - Extract the organic phase (Toluene layer contains the catalyst).
 - Wash the organic phase with water (2x) to remove excess NaOAc and DMF.

- Isolation: Concentrate the toluene solution under vacuum. The resulting solid is

Method B: Synthesis of [RuCl(benzene)((S)-BINAP)]Cl

Target Species: Chloro(benzene)[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) chloride
Primary Application: Hydrogenation of

-keto esters (e.g., synthesis of methyl 3-hydroxybutyrate).

Reaction Logic

Unlike Method A, this protocol retains the benzene ligand. The cationic nature of this complex makes it highly Lewis acidic, which is beneficial for coordinating carbonyl oxygens in

-keto esters.

Step-by-Step Protocol

- Setup: Charge a Schlenk flask with (0.5 mmol) and (S)-BINAP (1.05 mmol).
- Solvent: Add a mixture of degassed Ethanol/Benzene (8:1 v/v) (20 mL).
 - Expert Note: Pure ethanol can be used, but the benzene co-solvent improves the solubility of the precursor, ensuring faster kinetics.
- Reaction: Heat to 50-55°C for 1 hour.
 - Observation: The suspension clears to a orange-brown solution.
- Isolation:
 - Concentrate the solution to ~5 mL under vacuum.
 - Add degassed Diethyl Ether (20 mL) to precipitate the cationic complex.

- Filter the yellow/orange solid under Argon.
- Wash with ether and dry in vacuo.

Quality Control & Self-Validation (E-E-A-T)

The most reliable method to validate catalyst formation is

P NMR. Proton NMR is often too complex due to the many aromatic protons.

P NMR Parameters

- Solvent:

or

(degassed).

- Standard:

(external, 0 ppm).

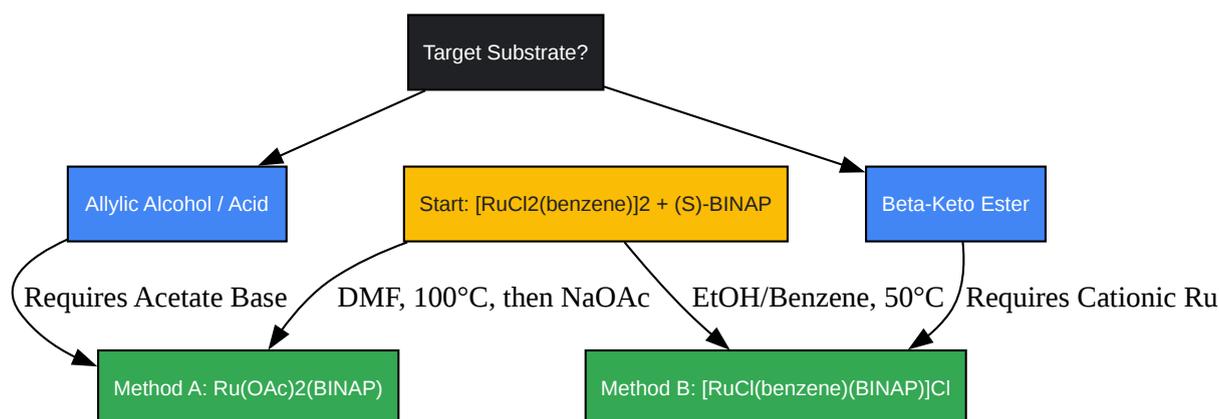
Interpretation Table

Species	Chemical Shift (ppm)	Multiplicity	Interpretation
$\text{Ru}(\text{OAc})_2((\text{S})\text{-BINAP})$	+65.1	Singlet	Target Product (High Purity)
Free (S)-BINAP	-15.0	Singlet	Incomplete Complexation
BINAP Monoxide	+25 to +30	Doublets	Oxidation (Air Leak)
BINAP Dioxide	+28 to +32	Singlet	Severe Oxidation

Note: Shifts may vary slightly (

1 ppm) depending on concentration and solvent.

Diagram 2: Synthesis Decision Tree



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Caption: Decision matrix for selecting the correct catalyst synthesis route based on the intended hydrogenation substrate.

Troubleshooting & Expert Tips

- Incomplete Conversion (Free Ligand in NMR):
 - Cause: Old precursor (insoluble polymer formation).
 - Fix: Increase reaction time or temperature slightly (do not exceed 110°C for Method A). Ensure the Ru-dimer is finely ground before use.
- Oxidation (Oxide peaks in NMR):
 - Cause: Inadequate degassing of solvents or leak in Schlenk line.
 - Fix: Re-degas all solvents. Check septa for perforations. If oxide < 5%, the catalyst may still be active but with lower enantioselectivity (ee).
- In-Situ Generation (Alternative):

- For many screening applications, isolation is unnecessary.
- Protocol: Mix

and (S)-BINAP in DMF at 100°C for 10 mins, strip solvent, and add the hydrogenation solvent/substrate immediately. This "in-situ" catalyst often performs identically to the isolated species.

References

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